2-(3-Chloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Molecular Structure and Classification

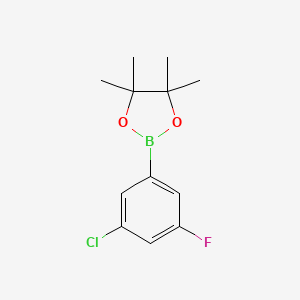

2-(3-Chloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound characterized by a dioxaborolane ring system fused to a substituted aromatic moiety. The molecular framework consists of a central boron atom bonded to two oxygen atoms within a cyclic 1,3,2-dioxaborolane scaffold. The boron atom is further substituted with a 3-chloro-5-fluorophenyl group, while the remaining positions on the dioxaborolane ring are occupied by four methyl groups (two at the 4-position and two at the 5-position).

The compound’s structure can be represented by the SMILES notation:B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)F.

This configuration places the chlorine atom at the 3-position and the fluorine atom at the 5-position of the phenyl ring, creating a meta-substitution pattern relative to the boron center. The tetramethyl groups on the dioxaborolane ring enhance steric protection, improving the compound’s stability against hydrolysis and oxidation.

Classification :

- Organoboron compound : Contains a boron-carbon bond.

- Boronate ester : Derived from the esterification of boronic acid with pinacol.

- Aromatic boronic ester : Features a phenyl group attached to the boron atom.

The compound’s structural classification aligns with its reactivity profile, particularly in cross-coupling reactions where the boron center acts as an electrophilic site.

Chemical Registry Information and Nomenclature

Registry Details :

| Property | Value | Source |

|---|---|---|

| CAS Number | 1245524-02-0 | |

| Molecular Formula | C₁₂H₁₅BClFO₂ | |

| Molecular Weight | 256.51 g/mol | |

| IUPAC Name | This compound |

Synonyms :

- 3-Chloro-5-fluorobenzeneboronic acid pinacol ester

- 3-Chloro-5-fluoro-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

- BD235351 (BLD Pharmatech)

The compound is commercially available under catalog numbers such as BD235351 (BLD Pharmatech) and H62180MD (Thermo Scientific). Its systematic nomenclature reflects the substitution pattern on both the phenyl ring and the dioxaborolane scaffold.

Physical and Chemical Properties

Physical Properties :

Chemical Stability :

- Storage : Recommended at 2–8°C under anhydrous conditions to prevent hydrolysis.

- Reactivity : The boron center is electrophilic, enabling participation in Suzuki-Miyaura cross-coupling reactions. The chloro and fluoro substituents on the phenyl ring modulate electronic effects, influencing regioselectivity in coupling processes.

Spectroscopic Data :

- ¹H NMR : Peaks corresponding to aromatic protons (δ 7.2–7.5 ppm) and methyl groups (δ 1.2–1.4 ppm).

- ¹³C NMR : Signals for quaternary carbons in the dioxaborolane ring (δ 80–85 ppm) and aromatic carbons (δ 110–160 ppm).

Structural Significance in Organoboron Chemistry

This compound occupies a critical niche in organoboron chemistry due to its dual functionality:

- Boronate Ester Stability : The pinacol-derived dioxaborolane ring enhances stability compared to free boronic acids, making the compound suitable for prolonged storage and handling.

- Directed Cross-Coupling : The meta-chloro and fluoro substituents on the phenyl ring influence electronic and steric effects, enabling selective coupling at the boron-bearing carbon. This property is exploited in Suzuki-Miyaura reactions to construct biaryl systems.

Comparative Analysis :

| Feature | This Compound | Analogues (e.g., 2-(4-Chlorophenyl) derivatives) |

|---|---|---|

| Substituent Effects | Electron-withdrawing Cl/F groups enhance electrophilicity at boron | Less electrophilic without halogen substitution |

| Steric Hindrance | Moderate due to tetramethyl groups on dioxaborolane | Variable based on substituent size |

| Application Scope | Preferred for electron-deficient aryl couplings | Broader substrate compatibility |

The compound’s structural attributes have been leveraged in synthesizing complex molecules, including pharmaceuticals and agrochemicals. For example, hydroxyl-directed cross-coupling strategies utilize similar boronate esters to achieve regioselective bond formation.

Properties

IUPAC Name |

2-(3-chloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BClFO2/c1-11(2)12(3,4)17-13(16-11)8-5-9(14)7-10(15)6-8/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYWCNKHMEUXNGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60697112 | |

| Record name | 2-(3-Chloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245524-02-0 | |

| Record name | 2-(3-Chloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Procedure Overview

-

Reagents :

-

3-Chloro-5-fluoroiodobenzene (1.0 equiv)

-

Bis(pinacolato)diboron (1.2 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

-

Potassium acetate (3.0 equiv) as base

-

Anhydrous dioxane or dimethylformamide (DMF) as solvent

-

-

Conditions :

-

Reaction under inert atmosphere (argon/nitrogen) at 80–100°C for 12–24 hours.

-

-

Workup :

Key Considerations

-

Catalyst Selection : Pd(dppf)Cl₂ is optimal for aryl iodides, while Pd(PPh₃)₄ may suffice for bromides.

-

Steric and Electronic Effects : The electron-withdrawing chloro and fluoro substituents may slow the reaction, necessitating higher temperatures or prolonged reaction times.

Lithiation-Boronation Followed by Pinacol Protection

This method involves generating an aryl lithium intermediate, which is subsequently quenched with a borate ester to form the boronic acid, followed by protection with pinacol. This route is advantageous for substrates where direct borylation is challenging.

Stepwise Protocol

A. Lithiation of 3-Chloro-5-fluorobromobenzene

-

Reagents :

-

Quenching with Trimethyl Borate :

B. Pinacol Protection

Advantages and Challenges

-

Yield Optimization : The lithiation step requires strict temperature control to prevent side reactions.

-

Functional Group Tolerance : Sensitive to directing groups; ortho-substituents may hinder lithiation.

Esterification of Pre-Formed Boronic Acid

If the boronic acid derivative is accessible (e.g., via electrophilic borylation or Grignard reactions), direct esterification with pinacol offers a straightforward pathway.

Experimental Details

Purity and Characterization

-

Recrystallization : Hexanes or ethyl acetate/hexane mixtures yield high-purity product.

-

Analytical Data : NMR (¹H, ¹³C, ¹⁹F) and HRMS confirm structure and purity.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: This reaction typically involves a palladium catalyst, a base such as potassium carbonate, and an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be used to convert the boronate ester to the corresponding phenol.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound to its corresponding alcohol.

Major Products

Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Oxidation: The major product is 3-chloro-5-fluorophenol.

Reduction: The major product is 3-chloro-5-fluorobenzyl alcohol.

Scientific Research Applications

2-(3-Chloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:

Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.

Biology: The compound is used to create bioconjugates for studying biological processes.

Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.

Industry: The compound is utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronate ester. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the boronate ester, which facilitate the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

- Electron-Withdrawing Effects : The target compound's 3-Cl and 5-F substituents activate the boronate toward transmetallation. Analogs with additional electron-withdrawing groups (e.g., 2,3-dichloro in or trifluoromethyl in ) exhibit faster reaction kinetics but may require milder conditions to avoid side reactions.

- However, these groups can improve regioselectivity in complex substrates.

Physicochemical Properties

- Solubility : The methoxy-substituted analog shows enhanced solubility in polar solvents (e.g., DMSO) compared to the target compound. Conversely, trifluoromethyl and dichloro derivatives () are more lipophilic, favoring organic phases.

- Thermal Stability : The trifluoromethyl-containing compound demonstrates superior thermal stability (predicted boiling point: 363°C) due to the robust C-F bonds and steric shielding from the CF₃ group.

Biological Activity

2-(3-Chloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This compound is primarily recognized for its applications in medicinal chemistry and as a reagent in organic synthesis. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

- Chemical Formula : C₁₂H₁₅BClF O₂

- CAS Number : 1245524-02-0

- Molecular Weight : 240.61 g/mol

- Storage Conditions : Requires temperature control for storage and delivery .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Some key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular responses.

- Modulation of Signal Transduction Pathways : It may influence signaling pathways critical for cell proliferation and survival, particularly in cancer cells.

Biological Studies and Findings

Recent studies have highlighted the biological effects of this compound:

- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells through the activation of caspase pathways .

- Neuroprotective Effects : Research indicates potential neuroprotective properties, suggesting that it may help in conditions like neurodegeneration by reducing oxidative stress .

Case Studies

Several case studies have investigated the efficacy and safety of this compound:

- Case Study 1 : A study involving human cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of exposure.

- Case Study 2 : In animal models of neurodegenerative diseases, administration of the compound led to improved cognitive function and reduced markers of inflammation in the brain .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing 2-(3-Chloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodological Answer : The compound is typically synthesized via cross-coupling or electrophilic borylation. For example, analogous dioxaborolanes are prepared by reacting aryl halides with bis(pinacolato)diboron (B₂pin₂) in the presence of transition-metal catalysts (e.g., palladium) . Flash column chromatography with hexane/ethyl acetate gradients (e.g., 25:1 ratio) is commonly used for purification, achieving yields of ~26–85% depending on substituent steric and electronic effects .

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer :

- 1H/13C NMR : Aromatic protons appear at δ 7.2–7.8 ppm, while methyl groups on the dioxaborolane ring resonate at δ 1.2–1.4 ppm. Carbons directly bonded to boron (C-B) are often undetected due to quadrupolar broadening .

- 11B NMR : A singlet at δ 28–32 ppm confirms the presence of the boronate ester .

- IR : B-O stretches appear at ~1350–1370 cm⁻¹ and ~1310–1330 cm⁻¹ .

Q. What are the key solubility and stability considerations for handling this compound?

- Methodological Answer : The compound is typically soluble in non-polar solvents (hexane, toluene) and stable under inert atmospheres. Hydrolytic sensitivity requires storage in anhydrous conditions. Stability in THF or DMSO varies due to potential equilibria with boron-containing intermediates .

Advanced Research Questions

Q. How can researchers address challenges in isolating isomers of similar dioxaborolane derivatives?

- Methodological Answer : Isomer separation (e.g., ortho vs. para substitution) requires optimized chromatography. For example, 2-(5-chloro-2-methylphenyl)- and 2-(2-chloro-5-methylphenyl)- isomers were resolved using hexane/EtOAc (25:1), with retention times influenced by steric hindrance and dipole moments . High-performance liquid chromatography (HPLC) with chiral columns may further resolve enantiomers .

Q. What catalytic mechanisms are involved in reactions using this compound as a boron reagent?

- Methodological Answer : In cross-couplings (e.g., Suzuki-Miyaura), the dioxaborolane acts as a transmetalating agent. The boron center undergoes nucleophilic attack by a palladium complex, forming a Pd-Ar intermediate. Sodium tert-butoxide (NaOt-Bu) enhances reactivity by generating trialkoxyborohydride species, which participate in single-electron transfer (SET) pathways .

Q. How does the electronic nature of substituents affect the stability and reactivity of dioxaborolane derivatives?

- Methodological Answer :

- Electron-withdrawing groups (e.g., -Cl, -F) : Increase stability by reducing electron density at boron, slowing hydrolysis. For example, fluorinated derivatives exhibit longer shelf lives .

- Electron-donating groups (e.g., -OMe) : Accelerate transmetalation but may reduce air stability .

- Steric effects : Bulky substituents (e.g., tert-butyl) hinder catalytic coupling efficiency .

Data Contradiction Analysis

Q. Why do some studies report undetected carbon signals in NMR spectra of dioxaborolanes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.